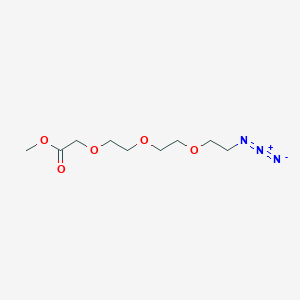

Azido-PEG3-CH2CO2Me

Übersicht

Beschreibung

Azido-PEG3-CH2CO2Me is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

Azido-PEG3-CH2CO2Me is a reagent used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

The molecular formula of Azido-PEG3-CH2CO2Me is C9H17N3O5 . It has a molecular weight of 247.3 g/mol .Chemical Reactions Analysis

Azido-PEG3-CH2CO2Me contains an Azide group that enables Click Chemistry . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

Azido-PEG3-CH2CO2Me has a molecular weight of 247.3 g/mol . Its molecular formula is C9H17N3O5 . The compound is a liquid .Wissenschaftliche Forschungsanwendungen

Triggering Cell Adhesion, Migration, or Shape Change

Azido-[polylysine-g-PEG] (APP) is used to create substrates for dynamic cell adhesion. This technique allows for the rapid triggering of cell adhesion by the simple addition of a functional peptide to the culture medium. Applications demonstrated include tissue motility assays, patterned coculturing, and triggered cell shape change (van Dongen et al., 2013).

Synthesis and Quantification in Functionalized PEG Azides

Azido-functionalized PEG derivatives are increasingly used in conjugation chemistry and targeted drug delivery. This study focuses on the synthesis and quantification of azide incorporation in PEG polymers, essential for their effective use. It also highlights a method for the synthesis of 1,2,3-triazole adducts from PEG azides for straightforward NMR-based quantitative end-group analysis (Semple et al., 2016).

Site-Specific PEGylation of Proteins

This research presents a PEGylation methodology based on the site-specific incorporation of para-azidophenylalanine into proteins in yeast. The azido group is utilized in a mild cycloaddition reaction with an alkyne derivatized PEG reagent, allowing for the selective PEGylation of proteins, beneficial for therapeutic applications (Deiters et al., 2004).

Facile Synthesis of Azido-Terminated PEG for "Click" Conjugation

This study synthesizes new azido-terminated heterobifunctional PEG derivatives with primary amine and carboxyl end groups. These derivatives were prepared efficiently and characterized using NMR and MALDI-TOF MS spectra. The terminal azido functionality enables conjugation with various ligands through "click chemistry" (Hiki & Kataoka, 2007).

Microwave-Assisted Click Chemistry for Drug Conjugation

Azido-carrying biodegradable polymers were developed for drug delivery, using microwave-assisted click chemistry for postfunctionalization with alkynyl compounds. This method significantly shortened reaction times and has potential use in drug delivery systems (Hu et al., 2013).

Zukünftige Richtungen

Azido-PEG3-CH2CO2Me is a promising compound in the field of drug development, particularly in the synthesis of PROTACs . Its ability to undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups makes it a valuable tool in the creation of new therapeutics .

Eigenschaften

IUPAC Name |

methyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O5/c1-14-9(13)8-17-7-6-16-5-4-15-3-2-11-12-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDSMTUGTPBTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG3-CH2CO2Me | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)

![1,1-Dimethyl-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea](/img/structure/B1666369.png)